molecular formula C24H24O2 B12572366 (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol CAS No. 203454-71-1

(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol

Cat. No.: B12572366
CAS No.: 203454-71-1
M. Wt: 344.4 g/mol
InChI Key: KDYRNYXQEPYCTD-HSZRJFAPSA-N
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Description

(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol is an organic compound that belongs to the class of alcohols It features a triphenylmethoxy group attached to a pent-4-en-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pent-4-en-2-ol and triphenylmethanol.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) to deprotonate the alcohol group, followed by the addition of triphenylmethanol to form the ether linkage.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form a saturated alcohol.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted ethers or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol depends on its specific application:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It may interact with specific receptors in biological systems, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(Triphenylmethoxy)but-4-en-2-ol: Similar structure with a shorter carbon chain.

    (2R)-1-(Triphenylmethoxy)hex-4-en-2-ol: Similar structure with a longer carbon chain.

    (2R)-1-(Triphenylmethoxy)pent-4-en-3-ol: Similar structure with the hydroxyl group at a different position.

Uniqueness

(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

203454-71-1

Molecular Formula

C24H24O2

Molecular Weight

344.4 g/mol

IUPAC Name

(2R)-1-trityloxypent-4-en-2-ol

InChI

InChI=1S/C24H24O2/c1-2-12-23(25)19-26-24(20-13-6-3-7-14-20,21-15-8-4-9-16-21)22-17-10-5-11-18-22/h2-11,13-18,23,25H,1,12,19H2/t23-/m1/s1

InChI Key

KDYRNYXQEPYCTD-HSZRJFAPSA-N

Isomeric SMILES

C=CC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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